2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Description
2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a central acetamide backbone substituted with two phenyl groups (one bearing a phenylsulfanyl moiety) and a 4-(pyrrolidine-1-sulfonyl)phenyl group.
Properties
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c27-24(23(19-9-3-1-4-10-19)30-21-11-5-2-6-12-21)25-20-13-15-22(16-14-20)31(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPDUGDFQFUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylsulfanyl acetamide with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The phenyl and pyrrolidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and pyrrolidine groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Phenyl vs. Heterocyclic Moieties : The Pfizer compound (2,2-diphenyl) replaces the phenylsulfanyl group of the target compound with a second phenyl group, reducing sulfur content but increasing aromatic bulk . This substitution may enhance binding to hydrophobic pockets in NPY receptors.
Pyrrolidine Sulfonyl Group : Shared across multiple compounds (e.g., target compound, Pfizer analog, oxadiazole derivative), this group likely enhances solubility via sulfonyl polarity while contributing to hydrogen bonding with biological targets .
The methoxyphenoxy group in ’s compound may alter electronic properties, impacting pharmacokinetics (e.g., CYP450 metabolism) .
Pharmacological Activity
- Neuropeptide Y Antagonists: The Pfizer compound (2,2-diphenyl variant) demonstrates NPY antagonism, suggesting that the target compound’s phenylsulfanyl group may modulate receptor affinity or selectivity.
- Antimicrobial Potential: The oxadiazole derivative () inhibits bacterial pilus assembly, a mechanism distinct from traditional antibiotics. The target compound lacks the oxadiazole ring but retains the pyrrolidine sulfonyl group, which could still interfere with microbial adhesion pathways .
Biological Activity
2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in treating various neurodegenerative diseases and cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C25H23ClN2O4S2
- Molecular Weight : 490.10 g/mol
The structure includes a phenylsulfanyl group, a pyrrolidine sulfonamide moiety, and an acetamide functional group, contributing to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Acetylcholinesterase (AChE) : It has been shown to inhibit both human and electric eel AChE, which is crucial for neurotransmitter regulation in the brain. The IC50 values for these interactions suggest moderate potency, with values around 380 nM for human AChE .
- Neuroprotective Effects : The compound may enhance the expression of neuroprotective factors such as Nrf2, which plays a critical role in cellular defense against oxidative stress. This activity could be beneficial in preventing neuroinflammation associated with diseases like Alzheimer's .
- Serotonin Receptor Modulation : It acts as an inverse agonist at the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. This property may make it useful in treating anxiety and depression .
Biological Activity Data
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | Human AChE | 380 nM | |
| Neuroprotection | Nrf2 Pathway Activation | Dose-dependent | |
| 5-HT6 Receptor Modulation | Serotonin Receptor | Potent Inverse Agonist |
Case Studies and Research Findings
- Neuroprotective Study : A study demonstrated that the compound significantly reduced cytotoxicity induced by H2O2 in neuronal cells, indicating its potential as a neuroprotective agent against oxidative stress .
- Behavioral Studies : In animal models, administration of this compound led to improved cognitive function and reduced anxiety-like behaviors, supporting its role as a therapeutic candidate for neuropsychiatric disorders .
- Cancer Research : The compound has been designated for orphan drug status by the FDA for the treatment of small cell lung cancer, highlighting its potential efficacy in oncology .
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-2-(phenylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Sulfonation : Introduce the pyrrolidine sulfonyl group via reaction with pyrrolidine and sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Thioether Formation : Couple the phenylsulfanyl group using a nucleophilic substitution reaction with a thiol precursor in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (DMF, 60–80°C) .
Acetamide Linkage : React the intermediate with 4-aminophenyl derivatives via amide bond formation (e.g., EDC/HOBt coupling in THF) .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.5–3.5 ppm for pyrrolidine sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve crystal packing and bond geometries (e.g., torsion angles for sulfonyl groups) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Start with in vitro assays :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for thioether formation; DMF often improves yields >75% .
- Temperature Control : Use reflux conditions (80–100°C) for sulfonation to minimize side products .
- Computational Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Repeat Experiments : Ensure anhydrous conditions to exclude moisture-induced degradation .
- 2D NMR : Use HSQC or HMBC to assign ambiguous peaks (e.g., overlapping aromatic signals) .
- Alternative Techniques : Pair IR spectroscopy with NMR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What computational methods aid in studying this compound’s reactivity and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) .
- Reaction Path Search : Use quantum mechanics (e.g., Gaussian) to predict intermediates and transition states for synthesis .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Vary substituents on the phenyl or pyrrolidine rings (e.g., electron-withdrawing groups for enhanced bioactivity) .
- Bioisosteric Replacement : Substitute sulfonyl with sulfonamide or phosphonate groups to improve solubility .
- Parallel Synthesis : Use combinatorial chemistry to generate libraries of analogs for high-throughput screening .
Q. How to analyze the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products .
Q. How to validate target engagement in biological studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- X-ray Co-crystallization : Resolve compound-target complexes to identify binding motifs .
Q. How to address solubility limitations in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Salt Formation : Convert to hydrochloride or sodium salts for improved aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
